REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH2:4][CH3:5])[CH:6]1[CH2:7][CH2:8][CH:9]([CH:12]2[CH2:13][CH2:14][CH:15]([CH:18]3[CH2:19][C:21](=[O:22])[O:20]3)[CH2:16][CH2:17]2)[CH2:10][CH2:11]1.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH3:5])[CH:6]1[CH2:7][CH2:8][CH:9]([CH:12]2[CH2:13][CH2:14][CH:15]([CH:18]=[CH2:19])[CH2:16][CH2:17]2)[CH2:10][CH2:11]1
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Name
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CCCCCC1CCC(C2CCC(C3CC(=O)O3)CC2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC1CCC(C2CCC(C3CC(=O)O3)CC2)CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Type
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product
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Smiles
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C=CC1CCC(C2CCC(CCCCC)CC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |